1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)-
Overview
Description
1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Preparation Methods
The synthesis of 1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with various reagents. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Scientific Research Applications
1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with DNA, and induce apoptosis in cancer cells by affecting the cell cycle . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, contributing to its biological activity .
Comparison with Similar Compounds
1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. Similar compounds include:
1H-Benzimidazole-2-methanamine: Lacks the trifluoromethyl group, resulting in different biological activities and lower lipophilicity.
N-Methyl-1H-benzimidazole-2-methanamine: Similar structure but without the trifluoromethyl group, leading to variations in metabolic stability and bioactivity.
6-Trifluoromethyl-1H-benzimidazole: Contains the trifluoromethyl group but lacks the methanamine moiety, affecting its overall biological profile.
Properties
IUPAC Name |
N-methyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c1-14-5-9-15-7-3-2-6(10(11,12)13)4-8(7)16-9/h2-4,14H,5H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPGKGQRIPIDJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1)C=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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